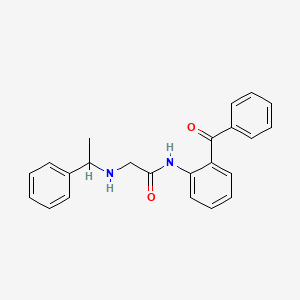
N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide is an organic compound with a complex structure that includes benzoyl, phenyl, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 2-aminobenzophenone with 2-bromo-1-phenylethanone under basic conditions, followed by the reduction of the resulting intermediate. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the benzoyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted benzophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-2-(1-phenylethylamino)ethanol
- N-(2-benzoylphenyl)-2-(1-phenylethylamino)propanoic acid
- N-(2-benzoylphenyl)-2-(1-phenylethylamino)butanamide
Uniqueness
N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide |
InChI |
InChI=1S/C23H22N2O2/c1-17(18-10-4-2-5-11-18)24-16-22(26)25-21-15-9-8-14-20(21)23(27)19-12-6-3-7-13-19/h2-15,17,24H,16H2,1H3,(H,25,26) |
InChI Key |
HVHQOYMDLQQMHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















